(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-2,3-dihydro-1H-acridine-9-carboxylic acid
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Overview
Description
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-2,3-dihydro-1H-acridine-9-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and an acridine carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-2,3-dihydro-1H-acridine-9-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxole moiety and the acridine carboxylic acid group, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This often includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-2,3-dihydro-1H-acridine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzodioxole and acridine moieties can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-2,3-dihydro-1H-acridine-9-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-2,3-dihydro-1H-acridine-9-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-2,3-dihydro-1H-acridine-9-carboxylic acid: shares similarities with other benzodioxole and acridine derivatives.
(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea: Another compound with a benzodioxole moiety, used in different chemical and biological applications.
3-(1,3-Benzodioxol-5-yl)-2-methyl-2-oxiranecarboxylic acid: A related compound with a benzodioxole group, used in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-2,3-dihydro-1H-acridine-9-carboxylic acid is a complex organic molecule with significant potential in medicinal chemistry. Its structure features an acridine core, a benzodioxole substituent, and a carboxylic acid functional group, which contribute to its diverse biological activities.
Chemical Structure
The chemical structure can be represented as follows:
This structure includes multiple functional groups that are believed to play a role in its biological interactions.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties . It effectively scavenges free radicals and inhibits lipid peroxidation, which are critical mechanisms for protecting cells from oxidative stress. This activity is particularly relevant in the context of preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Cytotoxicity
Preliminary studies have shown that this compound may possess cytotoxic effects against several cancer cell lines. These findings suggest potential applications in cancer therapy, warranting further investigation into its mechanism of action and efficacy.
3. Enzyme Inhibition
The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition can lead to altered biochemical processes within cells, providing a therapeutic avenue for diseases where these enzymes play a pivotal role.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals interesting insights into their biological activities:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Flavone | Flavonoid backbone | Antioxidant properties | Basic structure of flavonoids |
Quercetin | Hydroxylated flavonoid | Anticancer, anti-inflammatory | High bioavailability |
Kaempferol | Similar flavonoid structure | Antioxidant, anticancer | Exhibits multiple health benefits |
Galangin | Hydroxyflavonoid | Antimicrobial properties | Potential for drug development |
The unique combination of functional groups in this compound confers distinct biological activities not observed in other similar compounds.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Study on Antioxidant Properties : A study demonstrated that the compound significantly reduced oxidative stress markers in vitro, showcasing its potential as an antioxidant agent in therapeutic applications.
- Cytotoxicity Assessment : In vitro assays revealed that the compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.
Properties
IUPAC Name |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-tert-butyl-2,3-dihydro-1H-acridine-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-26(2,3)17-12-16(10-15-8-9-21-22(11-15)31-14-30-21)24-19(13-17)23(25(28)29)18-6-4-5-7-20(18)27-24/h4-11,17H,12-14H2,1-3H3,(H,28,29)/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMBAGOVHVKCGZ-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=CC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5C(=C4C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1C/C(=C/C2=CC3=C(C=C2)OCO3)/C4=NC5=CC=CC=C5C(=C4C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.